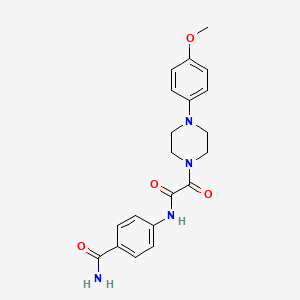
4-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-oxoacetamido)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-oxoacetamido)benzamide” is a derivative of piperazine . Piperazine derivatives can exhibit a wide range of biological activity and are used in various fields such as pharmaceuticals and agrochemicals . N-(4-methoxyphenyl)piperazine (MeOPP), a structural component of this compound, is a recreational drug whose action on human physiology resembles that of amphetamines, but which appears to have significantly lower potential for abuse .
科学的研究の応用
Piperazine Derivatives as Therapeutic Agents
Piperazine derivatives, including compounds structurally related to 4-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-oxoacetamido)benzamide, have a wide range of therapeutic uses. These applications span across various pharmacological activities such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protective agents, anti-inflammatory, and imaging agents. The flexibility in the piperazine nucleus allows for the synthesis of molecules with significant medicinal potential, impacting the pharmacokinetics and pharmacodynamics of resulting drugs. This adaptability makes piperazine a critical component in the design of new therapeutic agents for treating numerous diseases (Rathi et al., 2016).
Antipsychotic and Mood Disorder Treatments
This compound related compounds exhibit potential in treating neuropsychiatric disorders through modulation of dopamine D2 receptors. Antagonists and partial agonists of D2 receptors, sharing structural similarities with piperazine derivatives, are utilized in managing conditions such as schizophrenia, Parkinson's disease, depression, and anxiety. The pharmacophoric features crucial for D2 receptor affinity include an aromatic moiety, cyclic amine, central linker, and an aromatic/heteroaromatic lipophilic fragment, indicating the significance of piperazine derivatives in developing treatments for these disorders (Jůza et al., 2022).
Anti-Tuberculosis (TB) Drug Development
Piperazine-benzothiazinone derivatives, like Macozinone, represent a novel class of anti-TB drugs. These compounds target the decaprenylphospohoryl ribose oxidase DprE1, crucial for the synthesis of arabinan polymers in the Mycobacterium tuberculosis cell wall. The development of Macozinone, undergoing Phase 1/2 clinical studies, highlights the role of piperazine derivatives in creating more efficient TB drug regimens, contributing significantly to the fight against this global health threat (Makarov & Mikušová, 2020).
Metabolic Pathways and Drug Metabolism
Arylpiperazine derivatives, including those related to this compound, undergo extensive metabolism, involving CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines. These metabolites are significant for their serotonin receptor-related effects, among others, and are critical in understanding the drug's pharmacological actions and potential side effects. Such insights are invaluable for the therapeutic application and development of new drugs (Caccia, 2007).
Anti-Mycobacterial Agents
Piperazine derivatives have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. These compounds, serving as a critical building block, have facilitated the development of new anti-TB molecules, underscoring the importance of piperazine in medicinal chemistry for addressing pressing global health challenges (Girase et al., 2020).
特性
IUPAC Name |
4-[[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-28-17-8-6-16(7-9-17)23-10-12-24(13-11-23)20(27)19(26)22-15-4-2-14(3-5-15)18(21)25/h2-9H,10-13H2,1H3,(H2,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCOELRMTVJSOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-cyano-5-hydroxy-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2810446.png)
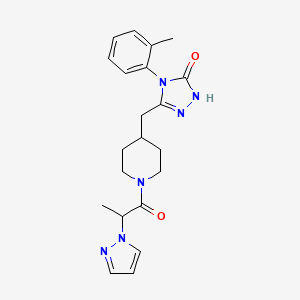

![4-Nitrobenzyl 1H-benzo[d][1,2,3]triazole-1-carboxylate](/img/structure/B2810449.png)
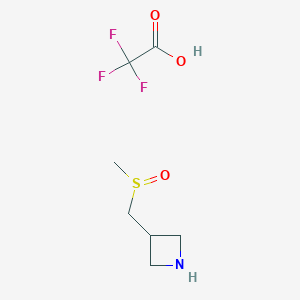

![N-(7-oxaspiro[3.5]nonan-1-yl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2810453.png)
![3-(4-Fluoro-3-methylphenyl)-1-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2810454.png)
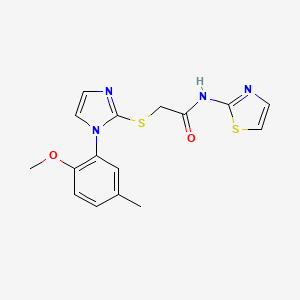
![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(phenylthio)propanamide](/img/structure/B2810456.png)

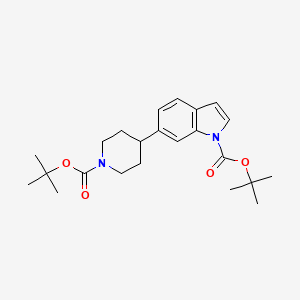
![[4-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] furan-2-carboxylate](/img/structure/B2810467.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)piperidine-3-carboxamide](/img/structure/B2810468.png)